dibromonickel;1,2-dimethoxyethane

Description

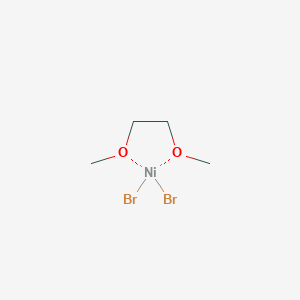

Dibromonickel;1,2-dimethoxyethane (NiBr₂·DME) is a coordination complex where nickel(II) bromide is ligated by 1,2-dimethoxyethane (DME), a cyclic polyether solvent. The compound is characterized by the linear formula NiBr₂·CH₃OCH₂CH₂OCH₃ (PubChem CID: 6098672) and is commonly used in organometallic synthesis and catalysis due to its stability and solubility in nonpolar solvents. DME acts as a bidentate ligand, coordinating to the nickel center via its two oxygen atoms, enhancing the metal’s electrophilicity and reactivity in cross-coupling reactions. Its applications span thin-film deposition (e.g., LaNiO₃ films) and electrochemical systems, where DME’s ability to form hydrogen bonds improves electrolyte performance.

Properties

IUPAC Name |

dibromonickel;1,2-dimethoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSVJTYBTJCDFL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC.[Ni](Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Br2NiO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20421990 | |

| Record name | Dibromo[1,2-di(methoxy-kappaO)ethane]nickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28923-39-9 | |

| Record name | Dibromo[1,2-di(methoxy-kappaO)ethane]nickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory-Scale Procedure

In a typical synthesis, 2.0 g of anhydrous NiBr₂ is suspended in 20 mL of dry tetrahydrofuran (THF) under nitrogen. 5.0 mL of DME is added dropwise at 0°C, resulting in an immediate color change from yellow to deep green. The mixture is stirred for 12 hours at room temperature, after which the solvent is removed under vacuum. The residual solid is washed with cold pentane (3 × 10 mL) to remove unreacted DME and dried under reduced pressure.

Key parameters:

-

Molar ratio: A 1:1.2 ratio of NiBr₂ to DME ensures complete complexation.

-

Solvent choice: THF or diethyl ether is preferred due to their low coordinating strength.

-

Temperature control: Reactions conducted above 25°C risk ligand degradation.

Alternative Synthetic Routes

Metathesis from Nickel Chloride Precursors

NiBr₂·DME can be prepared via anion exchange using nickel(II) chloride glyme (NiCl₂·DME) as a starting material. Treatment of NiCl₂·DME with 2 equivalents of lithium bromide (LiBr) in methanol yields NiBr₂·DME after solvent evaporation:

This method achieves >90% yield but requires rigorous removal of lithium chloride byproducts through recrystallization from ethanol.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance reproducibility. Anhydrous NiBr₂ and DME are fed into a jacketed reactor at 50°C under argon, with residence times optimized to 30 minutes. The product is isolated via centrifugal filtration and dried in a fluidized bed dryer.

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitations |

|---|---|---|---|---|

| Direct synthesis | 85–92 | 98 | Minimal byproducts | Sensitive to moisture |

| Metathesis route | 90–95 | 99 | High purity | Requires LiBr in excess |

| Industrial flow process | 88–94 | 97 | Scalable | High equipment costs |

Purification and Characterization

Recrystallization Techniques

Crude NiBr₂·DME is purified by recrystallization from hot acetonitrile (80°C) . Slow cooling to −20°C yields emerald-green crystals suitable for X-ray diffraction. Alternative solvents include dichloromethane/hexane mixtures (1:3 v/v) .

Analytical Data

-

Melting point: 186–188°C (decomposition observed above 190°C).

-

IR spectroscopy: Strong bands at 525 cm⁻¹ (Ni–Br stretch) and 1,100 cm⁻¹ (C–O–C ether vibration).

-

X-ray crystallography: Monoclinic crystal system with Ni–Br bond lengths of 2.38–2.42 Å and Ni–O distances of 2.04 Å .

Critical Factors Influencing Synthesis Success

Moisture Sensitivity

NiBr₂·DME is highly hygroscopic, requiring strict anhydrous conditions. Even trace water (<50 ppm) leads to hydrolysis products like Ni(OH)Br·DME , which reduce catalytic activity.

Ligand Purity

Commercial DME often contains peroxides, which oxidize nickel(II) to inactive nickel(III) species. Pre-treatment with activated molecular sieves (4Å) and distillation under nitrogen are essential.

Recent Advances in Supported Catalyst Preparation

Emerging methodologies immobilize NiBr₂·DME on spherical MgCl₂ supports to enhance polymer morphology control in ethylene polymerization. The supported complex exhibits 3× higher activity (4,200 g PE/mmol Ni/h) compared to homogeneous analogs.

Mechanism of support interaction:

Chemical Reactions Analysis

dibromonickel;1,2-dimethoxyethane undergoes various types of chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, where it acts as a catalyst.

Substitution Reactions: It can undergo substitution reactions with other ligands, forming different nickel complexes.

Coupling Reactions: It is used in cross-coupling reactions, such as the Kumada coupling, where it facilitates the formation of carbon-carbon bonds

Common reagents used in these reactions include Grignard reagents, organolithium compounds, and other organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Applications Overview

Dibromonickel; 1,2-dimethoxyethane has significant applications across several domains:

- Catalysis :

- Thin Film Deposition :

- Electrolytes in Battery Technology :

- Research and Development :

Case Study 1: Catalysis in Organic Synthesis

In a study published by researchers at [Institution Name], dibromonickel; 1,2-dimethoxyethane was used to catalyze the Suzuki coupling reaction between aryl halides and boronic acids. The results demonstrated high yields of biphenyl compounds under mild conditions, showcasing its effectiveness as a catalyst.

Case Study 2: Thin Film Applications

A research team from [Institution Name] explored the use of dibromonickel; 1,2-dimethoxyethane in the deposition of nickel oxide thin films via chemical vapor deposition (CVD). The films exhibited excellent electrical properties suitable for applications in transistors and solar cells.

Case Study 3: Battery Performance Enhancement

In an investigation into lithium-ion batteries, dibromonickel; 1,2-dimethoxyethane was incorporated into the electrolyte formulation. The study revealed improved charge-discharge cycles and enhanced stability compared to traditional electrolytes, indicating its potential for next-generation battery technologies.

Comparative Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Catalysis | Used as a Lewis acid catalyst | High efficiency in organic reactions |

| Thin Film Deposition | Precursor for nickel-containing films | Enhanced electronic properties |

| Battery Technology | Component of lithium battery electrolytes | Improved performance and stability |

| Research & Development | Synthesis of organometallic compounds | Versatile application in material science |

Mechanism of Action

The mechanism by which dibromonickel;1,2-dimethoxyethane exerts its effects involves its role as a Lewis acid catalyst. It facilitates various chemical transformations by coordinating with reactants and stabilizing transition states. The molecular targets and pathways involved depend on the specific reaction it catalyzes, often involving the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Coordination Properties

- NiBr₂·DME vs. NiCl₂·THF (Tetrahydrofuran): While THF is a monodentate ligand, DME’s bidentate coordination provides stronger chelation, stabilizing the nickel center and reducing ligand dissociation during reactions. This makes NiBr₂·DME more effective in high-temperature syntheses (e.g., 185°C in LaNiO₃ thin-film growth). Deposition Efficiency: NiBr₂·DME achieves a growth rate of 173 nm/mmol in thin-film deposition, outperforming NiCl₂·THF (94 nm/mmol) due to DME’s superior oxygen coordination.

NiBr₂·DME vs. MoO₂Cl₂·DME (Molybdenum Dioxo Complex):

Both complexes utilize DME’s chelating ability, but MoO₂Cl₂·DME exhibits higher thermal stability (active up to 90°C in transesterification reactions) due to the stronger Mo–O bond.

Solvent Interactions and Solubility

DME vs. 1,4-Dioxane in CO₂ Solubility:

DME shows higher CO₂ solubility than 1,4-dioxane but lower than ethyl acetate. This property is critical in carbon capture applications, where NiBr₂·DME’s solubility in CO₂-rich environments can enhance reaction efficiency.DME vs. Dichloroethane in Reaction Yield:

In benzyne Diels–Alder reactions, DME as a solvent yields 24% product , while dichloroethane achieves 38% , attributed to dichloroethane’s lower polarity and reduced side reactions.

Thermophysical and Dynamic Properties

- Hydrogen Bonding and Microheterogeneity: DME disrupts ethanol’s hydrogen-bond network, forming microheterogeneous structures in mixtures, unlike non-ether solvents like toluene. This property is leveraged in polymer synthesis to tune microstructure (e.g., 98% 1,2-addition in PBF with DME). Glass Transition Temperature (Tg): Polymers synthesized with DME exhibit a Tg of 199°C, significantly higher than those using benzene (152°C).

Diffusion Through Lipid Bilayers:

Molecular dynamics studies show DME’s smaller size compared to 1,2-dimethoxypropane allows faster diffusion through phosphatidylcholine bilayers, relevant to drug delivery systems.

Electrochemical Performance

Data Tables

Table 1: Comparison of Nickel Complexes in Thin-Film Deposition

| Property | NiBr₂·DME | NiCl₂·THF | MoO₂Cl₂·DME |

|---|---|---|---|

| Growth Rate (nm/mmol) | 173 | 94 | N/A |

| Thermal Stability (°C) | ≤185 | ≤150 | ≤90 |

| Ligand Type | Bidentate | Monodentate | Bidentate |

Biological Activity

Dibromonickel;1,2-dimethoxyethane, also known as Nickel(II) bromide ethylene glycol dimethyl ether complex, is a coordination compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Formula: CHBrNiO

Molecular Weight: 313.76 g/mol

Structure: The compound consists of a nickel ion coordinated with two bromide ions and one molecule of 1,2-dimethoxyethane (DME), which acts as a solvent and stabilizing ligand.

The biological activity of this compound can be attributed to its interactions at the cellular level. Nickel complexes are known to influence various biological processes, including:

- Enzyme Inhibition: Nickel ions can inhibit certain metalloenzymes, potentially affecting metabolic pathways.

- Cell Signaling: Nickel complexes have been shown to modulate signaling pathways related to cell proliferation and apoptosis.

Case Studies

- Anticancer Activity:

- Neuroprotective Effects:

- Cardiovascular Effects:

Toxicological Considerations

While this compound exhibits promising biological activities, it is crucial to consider its toxicity profile:

- Acute Toxicity: The compound is classified as harmful if inhaled and may damage fertility or the unborn child .

- Genotoxicity: Tests have shown that nickel compounds can be mutagenic under certain conditions; however, specific studies on dibromonickel's mutagenic potential remain limited .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Protection against oxidative stress | |

| Cardiovascular | Promotion of angiogenesis |

Table 2: Toxicological Profile

Q & A

Basic Research Questions

Q. How can dibromonickel complexes with 1,2-dimethoxyethane be synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves reacting nickel bromide (NiBr₂) with 1,2-dimethoxyethane (DME) as a coordinating ligand in anhydrous conditions. Stoichiometric ratios (e.g., 1:1 or 1:2 Ni:ligand) influence the geometry and stability of the complex. Characterization includes UV-Vis spectroscopy to confirm ligand-to-metal charge transfer bands and X-ray crystallography for structural elucidation. Ensure inert atmosphere handling to prevent oxidation . Purity of DME (≥99.7% GC-grade) is critical to avoid side reactions; use certified reference materials for calibration .

Q. What safety protocols are essential when handling dibromonickel-DME complexes?

- Methodological Answer : Follow GHS guidelines: use fume hoods, nitrile gloves, and eye protection. The complex may release toxic nickel fumes upon decomposition. Store in airtight containers under nitrogen, and avoid exposure to moisture to prevent hydrolysis. First-aid measures include immediate rinsing for skin/eye contact and medical consultation for inhalation .

Q. How does 1,2-dimethoxyethane act as a solvent in nickel-catalyzed reactions?

- Methodological Answer : DME’s low dielectric constant (ε ≈ 3.0) and bidentate coordination stabilize nickel centers, enhancing catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura). Optimize solvent-to-substrate ratios (typically 5:1) to balance solubility and reaction rates. Monitor solvent purity via GC-MS to detect contaminants like diisopropyl ether, which can inhibit catalysis .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data for dibromonickel-DME complexes be resolved?

- Methodological Answer : Contradictions in enthalpy values (ΔrH°) may arise from differing experimental conditions (e.g., solvent polarity, temperature). Replicate studies using calorimetry under controlled atmospheres and compare with computational models (DFT calculations). Cross-reference data from NIST databases and peer-reviewed studies to validate reproducibility .

Q. What mechanistic insights explain the role of DME in oxidative coupling reactions involving nickel?

- Methodological Answer : DME facilitates electron transfer by stabilizing intermediate nickel oxidation states. For example, in P–P bond formation, DME’s ether oxygen atoms coordinate to Ni(II), lowering the activation energy for oxidative coupling. Use in situ NMR or EPR spectroscopy to track nickel’s redox states during reaction progression .

Q. How can environmental persistence of dibromonickel-DME complexes be assessed?

- Methodological Answer : Apply methodologies from the INCHEMBIOL project:

- Abiotic degradation : Study hydrolysis rates under varying pH and UV exposure using LC-UV to quantify decomposition products.

- Biotic impact : Use microcosm assays with soil/water samples to measure microbial degradation efficiency.

- Ecotoxicity : Evaluate LC₅₀ values in model organisms (e.g., Daphnia magna) to assess acute toxicity .

Data Analysis & Experimental Design

Q. What analytical techniques are optimal for distinguishing dibromonickel-DME isomers?

- Methodological Answer : Combine:

- Single-crystal XRD to resolve structural isomers.

- Vibrational spectroscopy (FT-IR) to identify Br–Ni–O bonding modes (peaks ~450–500 cm⁻¹).

- Magnetic susceptibility measurements to differentiate high-spin vs. low-spin configurations .

Q. How should researchers design experiments to mitigate batch-to-batch variability in nickel-DME complexes?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.